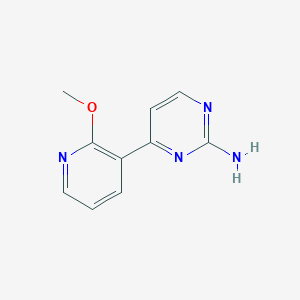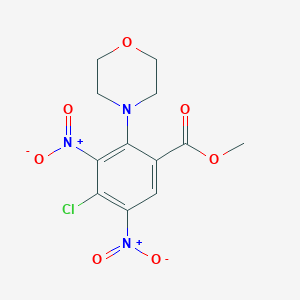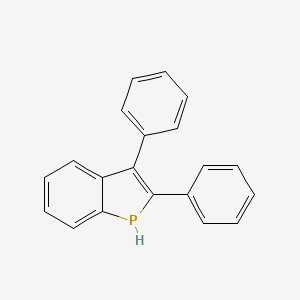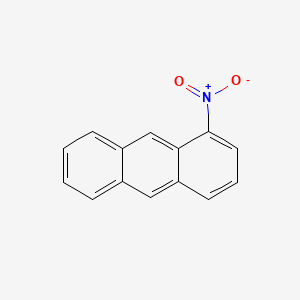
Anthracene, nitro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Anthracene, nitro- is a derivative of anthracene, an aromatic hydrocarbon composed of three fused benzene rings. The nitro group (-NO2) attached to the anthracene structure significantly alters its chemical properties, making it a compound of interest in various scientific fields. Anthracene itself has been known since its discovery in 1832 by Jean Baptiste André Dumas and Auguste Laurent .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of nitroanthracene typically involves the nitration of anthracene. One common method includes suspending finely powdered anthracene in glacial acetic acid and adding concentrated nitric acid slowly while maintaining the reaction temperature below 30°C. The mixture is then stirred until a clear solution is obtained, followed by the addition of hydrochloric acid and further processing to isolate the nitroanthracene .
Industrial Production Methods: Industrial production of nitroanthracene follows similar principles but on a larger scale, often employing continuous flow reactors to maintain precise control over reaction conditions and improve yield and purity.
Types of Reactions:
Oxidation: Nitroanthracene can undergo oxidation reactions, often leading to the formation of anthraquinone derivatives.
Reduction: The nitro group can be reduced to an amino group (-NH2) under specific conditions, such as using hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) are frequently used in reduction reactions.
Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents are used in substitution reactions.
Major Products:
Oxidation: Anthraquinone derivatives.
Reduction: Aminoanthracene.
Substitution: Halogenated anthracenes and other substituted derivatives.
Applications De Recherche Scientifique
Nitroanthracene has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and dyes.
Biology: Studied for its interactions with biological molecules and potential as a fluorescent probe.
Medicine: Investigated for its potential anticancer properties due to its ability to intercalate with DNA.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other electronic materials
Mécanisme D'action
The mechanism by which nitroanthracene exerts its effects often involves its ability to interact with biological molecules. For instance, its anticancer properties are attributed to its ability to intercalate with DNA, disrupting the replication process and inducing apoptosis in cancer cells. The nitro group plays a crucial role in these interactions by influencing the compound’s electronic properties and reactivity .
Comparaison Avec Des Composés Similaires
Anthracene: The parent compound, lacking the nitro group.
9,10-Dimethylanthracene: A derivative with methyl groups at the 9 and 10 positions.
Anthraquinone: An oxidized form of anthracene with two ketone groups.
Uniqueness: Nitroanthracene is unique due to the presence of the nitro group, which significantly alters its chemical reactivity and electronic properties compared to its parent compound and other derivatives. This makes it particularly useful in applications requiring specific electronic characteristics, such as in the development of fluorescent probes and electronic materials .
Propriétés
Numéro CAS |
36925-31-2 |
|---|---|
Formule moléculaire |
C14H9NO2 |
Poids moléculaire |
223.23 g/mol |
Nom IUPAC |
1-nitroanthracene |
InChI |
InChI=1S/C14H9NO2/c16-15(17)14-7-3-6-12-8-10-4-1-2-5-11(10)9-13(12)14/h1-9H |
Clé InChI |
JBDYKGMNMDIHFL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C=C3C(=CC2=C1)C=CC=C3[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2R,3S)-3-{[tert-Butyl(diphenyl)silyl]oxy}octadecane-1,2-diol](/img/structure/B14175219.png)
![N-[(2S)-1,3-Dihydroxynonan-2-yl]benzamide](/img/structure/B14175220.png)


![Ethyl 4-[(2-aminoethyl)carbamoyl]benzoate](/img/structure/B14175241.png)
![(6-Chloro-1H-indol-3-yl)[4-(pyridin-4-yl)piperidin-1-yl]methanone](/img/structure/B14175245.png)
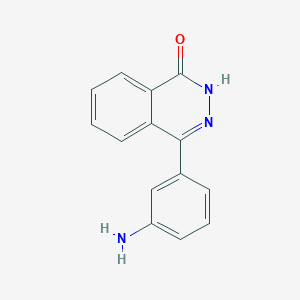
![3a-Ethyl-6a-methyltetrahydroimidazo[4,5-d]imidazole-2,5(1h,3h)-dione](/img/structure/B14175253.png)
![4-[4-(2-Chlorophenyl)piperazin-1-yl]-N-(3,4,5-trichlorophenyl)butanamide](/img/structure/B14175258.png)

![3,4-dihydro-1H-pyridazino[6,1-b]quinazoline-2,10-dione](/img/structure/B14175276.png)
